molecular formula C17H20ClNO B3071222 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride CAS No. 1008773-38-3

4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride

Cat. No.: B3071222
CAS No.: 1008773-38-3
M. Wt: 289.8 g/mol
InChI Key: MVSFLYOBACYRRV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a piperidine ring substituted at the 4-position with a [1,1'-biphenyl]-4-yloxy group, forming a hydrochloride salt via protonation of the piperidine nitrogen.

Applications: Primarily used in industrial and scientific research contexts, the compound’s biphenyl moiety may contribute to π-π stacking interactions, making it relevant in catalysis or as a pharmaceutical intermediate .

Synthesis: Likely synthesized via nucleophilic substitution between piperidine and [1,1'-biphenyl]-4-ol, followed by HCl treatment to form the hydrochloride salt .

Properties

IUPAC Name

4-(4-phenylphenoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)19-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSFLYOBACYRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and purity. The use of automated systems and optimized reaction conditions ensures scalability and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Scientific Research Applications

Dual Receptor Ligands

Recent studies have highlighted the potential of piperidine derivatives, including 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride, as dual ligands targeting histamine H3 and sigma-1 receptors. These receptors play significant roles in pain modulation and neurological functions. For instance, a study demonstrated that compounds structurally related to this piperidine derivative exhibited a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models, suggesting their potential for developing new analgesics .

Antidepressant Activity

The compound's structural similarity to known antidepressants positions it as a candidate for further research into its effects on mood disorders. Piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems implicated in depression, such as serotonin and norepinephrine pathways. The biphenyl moiety may enhance the binding affinity to these targets, warranting further investigation into its pharmacological profile.

Case Study 1: Analgesic Properties

In a controlled study examining the analgesic properties of piperidine-based compounds, 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride was tested alongside other derivatives. Results indicated that this compound demonstrated significant antinociceptive effects in animal models, outperforming several traditional analgesics .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of this compound in models of anxiety and depression. The findings suggested that it could potentially modulate anxiety-like behaviors through its action on the sigma-1 receptor, further supporting its therapeutic potential in psychiatric disorders .

Comparative Analysis with Related Compounds

Compound NameTarget ReceptorsKey Findings
4-([1,1'-Biphenyl]-4-yloxy)piperidine HClH3 and Sigma-1 receptorsSignificant analgesic activity
KSK67H3 receptorSelective for H3 receptor
KSK68Dual action (H3 and Sigma-1)High affinity for both receptors

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
4-([1,1'-Biphenyl]-4-yloxy)piperidine HCl Not explicitly provided ~C₁₇H₁₈ClNO ~290–304 Biphenyl-4-yloxy substitution; industrial/research applications
3-([1,1'-Biphenyl]-4-yloxy)piperidine HCl 1185071-92-4 C₁₇H₁₈ClNO 289.80 Isomeric 3-substitution; catalyst and drug intermediate
4-(([1,1'-Biphenyl]-2-yloxy)methyl)piperidine HCl 1185061-40-8 C₁₈H₂₂ClNO 303.83 Biphenyl-2-yloxy attached via methylene; altered steric effects
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy group; potential pharmaceutical applications

Biological Activity

4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of virology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}ClN1_{1}O1_{1}
  • Molecular Weight : 285.79 g/mol

Research indicates that compounds with piperidine structures exhibit various biological activities, including antiviral and anticancer properties. The biphenyl moiety enhances the interaction with biological targets, potentially increasing efficacy.

Antiviral Activity

A study on piperidine derivatives demonstrated that certain compounds could inhibit influenza virus replication effectively. For instance, derivatives with similar structures showed EC50_{50} values as low as 0.05 μM against multiple strains of the virus . This suggests that 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride may possess similar antiviral properties.

Anticancer Activity

Piperidine-based compounds have been evaluated for their anticancer effects. One study highlighted a derivative with an IC50_{50} value of 0.25 μM against hepatocarcinoma cells (HepG2), indicating significant cytotoxicity . The mechanism involved regulation of AMPK phosphorylation and cell cycle arrest, which may be relevant for understanding the activity of 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride in cancer treatment.

Case Study 1: Influenza Virus Inhibition

In a systematic study, piperidine derivatives were tested for their ability to inhibit influenza virus replication. The results showed that modifications to the piperidinyl core significantly affected antiviral potency . This emphasizes the importance of structural optimization in enhancing biological activity.

Case Study 2: Cytokine Suppression

Research has indicated that certain piperidine derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β. These findings suggest potential therapeutic applications for inflammatory disorders .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeTarget/IndicationEC50_{50} / IC50_{50} Value
4-(quinolin-4-yloxy)piperidine-1-carboxylateAntiviralInfluenza Virus0.05 μM
N-(piperidine-4-yl)benzamideAnticancerHepatocarcinoma (HepG2)0.25 μM
4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloridePotentially Antiviral/AnticancerVarious cancers/InflammationTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride
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4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride

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